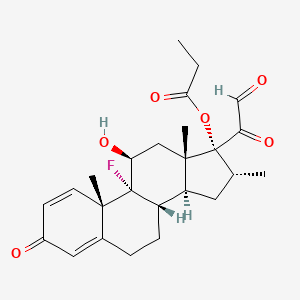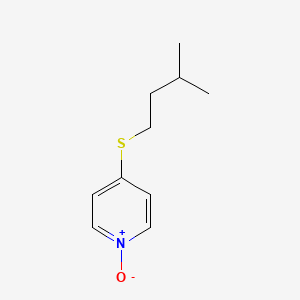
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is a chemical compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol. It is also known by its IUPAC name, 2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate. This compound is an intermediate in the preparation of Hydroxy Tyrosol, which is known for its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate typically involves the reaction of 3-hydroxy-4-(phenylmethoxy)benzeneethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted benzyl compounds .
科学研究应用
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic benefits, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by modulating oxidative stress pathways and inhibiting free radical formation. This leads to a reduction in cellular damage and inflammation.
相似化合物的比较
Similar Compounds
Hydroxy Tyrosol: Known for its potent antioxidant properties.
Tyrosol: Another antioxidant compound with similar structure but lacking the benzyl group.
4-O-Benzyl Tyrosol: Similar structure but without the hydroxyl group at the 3-position.
Uniqueness
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzyl groups enhances its antioxidant properties and makes it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOISVUILINXQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)


![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

